molecular formula C15H24O3 B1158816 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one CAS No. 62623-86-3

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Cat. No.: B1158816
CAS No.: 62623-86-3
M. Wt: 252.35 g/mol
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Description

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system. The presence of hydroxyl groups and a ketone functional group contributes to its reactivity and potential utility in synthetic chemistry and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts to facilitate cyclization.

    Solvents: Polar solvents such as ethanol or methanol.

    Temperature: Moderate to high temperatures (50-100°C) to drive the reaction forward.

    Time: Reaction times can vary from a few hours to several days, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

    Quality control: Analytical methods like HPLC or NMR to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Polar solvents like water, ethanol, or acetone.

    Temperature and pH: Reaction conditions can vary, but moderate temperatures (20-80°C) and neutral to slightly acidic or basic pH are common.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Potential molecular targets include enzymes, receptors, and other proteins involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    11S,12-Dihydroxyspirovetiv-1(10)-en-2-ol: Similar structure but with an alcohol group instead of a ketone.

    11S,12-Dihydroxyspirovetiv-1(10)-en-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    11S,12-Dihydroxyspirovetiv-1(10)-en-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is unique due to its specific combination of functional groups and spiro-connected bicyclic system

Biological Activity

Introduction

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a natural sesquiterpenoid compound primarily isolated from the herb Datura metel. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound through various studies and findings.

  • Chemical Structure : this compound is characterized by its unique spiro structure, which contributes to its biological activity.
  • Molecular Formula : C15H24O3
  • CAS Number : 62623-86-3

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It exhibits activity against various pathogens, making it a candidate for further research in infectious disease management.

Pathogen TestedActivity Observed
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

Case Study Example

A study involving human macrophages treated with the compound demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential role in managing inflammatory diseases.

3. Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

Cancer Cell LineEffect Observed
MCF-7 (Breast Cancer)Induction of apoptosis
HeLa (Cervical Cancer)Cell cycle arrest

These findings warrant further investigation into the mechanisms by which this compound exerts its anticancer effects.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Regulation : It has been suggested that the compound can modulate ROS levels, contributing to its cytotoxic effects on cancer cells.

Properties

IUPAC Name

(3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLWCLDHPUPCHO-QHSBEEBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)[C@@](C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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